molecular formula C217H351N61O67S B13864666 Lixisenatide acetate

Lixisenatide acetate

Cat. No.: B13864666
M. Wt: 4919 g/mol
InChI Key: VPSIVNDHXWZQSK-UDBQHKEXSA-N
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Description

Lixisenatide acetate is a useful research compound. Its molecular formula is C217H351N61O67S and its molecular weight is 4919 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C217H351N61O67S

Molecular Weight

4919 g/mol

IUPAC Name

acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C215H347N61O65S.C2H4O2/c1-16-115(10)173(210(337)256-141(68-74-170(299)300)194(321)261-148(94-122-98-232-126-50-24-23-49-124(122)126)199(326)258-143(89-111(2)3)196(323)247-134(58-32-40-83-223)189(316)262-149(96-160(226)285)180(307)235-100-161(286)233-104-165(290)274-85-42-60-156(274)207(334)267-154(108-280)206(333)265-151(105-277)181(308)237-101-162(287)239-117(12)213(340)276-87-44-62-158(276)214(341)275-86-43-61-157(275)208(335)268-153(107-279)204(331)249-132(56-30-38-81-221)187(314)246-131(55-29-37-80-220)186(313)245-130(54-28-36-79-219)185(312)244-129(53-27-35-78-218)184(311)243-128(52-26-34-77-217)183(310)242-127(176(227)303)51-25-33-76-216)272-201(328)146(92-120-45-19-17-20-46-120)260-197(324)144(90-112(4)5)257-190(317)135(59-41-84-231-215(228)229)255-209(336)172(114(8)9)271-177(304)116(11)240-182(309)138(65-71-167(293)294)251-192(319)139(66-72-168(295)296)252-193(320)140(67-73-169(297)298)253-195(322)142(75-88-342-15)254-191(318)137(63-69-159(225)284)250-188(315)133(57-31-39-82-222)248-203(330)152(106-278)266-198(325)145(91-113(6)7)259-200(327)150(97-171(301)302)263-205(332)155(109-281)269-212(339)175(119(14)283)273-202(329)147(93-121-47-21-18-22-48-121)264-211(338)174(118(13)282)270-164(289)103-236-179(306)136(64-70-166(291)292)241-163(288)102-234-178(305)125(224)95-123-99-230-110-238-123;1-2(3)4/h17-24,45-50,98-99,110-119,125,127-158,172-175,232,277-283H,16,25-44,51-97,100-109,216-224H2,1-15H3,(H2,225,284)(H2,226,285)(H2,227,303)(H,230,238)(H,233,286)(H,234,305)(H,235,307)(H,236,306)(H,237,308)(H,239,287)(H,240,309)(H,241,288)(H,242,310)(H,243,311)(H,244,312)(H,245,313)(H,246,314)(H,247,323)(H,248,330)(H,249,331)(H,250,315)(H,251,319)(H,252,320)(H,253,322)(H,254,318)(H,255,336)(H,256,337)(H,257,317)(H,258,326)(H,259,327)(H,260,324)(H,261,321)(H,262,316)(H,263,332)(H,264,338)(H,265,333)(H,266,325)(H,267,334)(H,268,335)(H,269,339)(H,270,289)(H,271,304)(H,272,328)(H,273,329)(H,291,292)(H,293,294)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H4,228,229,231);1H3,(H,3,4)/t115-,116-,117-,118+,119+,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,172-,173-,174-,175-;/m0./s1

InChI Key

VPSIVNDHXWZQSK-UDBQHKEXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC8=CN=CN8)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CN=CN8)N.CC(=O)O

Origin of Product

United States

Biological Activity

Acetic acid, a simple carboxylic acid, has been widely studied for its biological activities, particularly in the fields of microbiology and pharmacology. Its role as an antimicrobial agent, particularly against biofilm-producing bacteria, has garnered significant attention in recent years. This article delves into the biological activity of acetic acid and its complex derivative, specifically focusing on its effects on bacterial physiology and potential therapeutic applications.

Biological Activity of Acetic Acid

1. Antimicrobial Properties
Acetic acid exhibits potent antimicrobial activity against various bacterial strains. Research indicates that it can inhibit planktonic growth with a minimum inhibitory concentration (MIC) ranging from 0.16% to 0.31% for different bacterial isolates, including both Gram-positive and Gram-negative pathogens . Notably, acetic acid can also prevent biofilm formation at concentrations as low as 0.31%, and it has been shown to eradicate mature biofilms within three hours of exposure .

2. Mechanism of Action
The mechanism by which acetic acid exerts its antibacterial effects involves several pathways:

  • Cell Membrane Disruption : Acetic acid alters the permeability of bacterial cell membranes, leading to cell lysis and death .
  • Quorum Sensing Modulation : Acetic acid influences quorum sensing mechanisms in bacteria, which are critical for biofilm formation and virulence factor expression . It activates signaling pathways that can lead to reduced bacterial growth rates and altered gene expression profiles.
  • Bacteriocin Production : In Gram-positive bacteria, acetic acid metabolism is linked to the regulation of bacteriocin production—antimicrobial peptides that help in interspecies competition . The presence of acetic acid enhances the production and secretion of these peptides, thereby contributing to the ecological dynamics within microbial communities.

Complex Derivative Analysis

The complex derivative of acetic acid mentioned in the query appears to be a highly structured compound with multiple amino acids and functional groups. While specific studies on this exact derivative may be limited, we can infer potential biological activities based on the known properties of acetic acid and similar compounds.

1. Potential Antimicrobial Activity
Given that acetic acid is a component of this complex derivative, it is plausible that the derivative may retain some antimicrobial properties. The presence of multiple amino acids could enhance its interaction with bacterial membranes or improve its stability and bioavailability in biological systems.

2. Therapeutic Applications
The intricate structure of this compound suggests potential applications in therapeutic settings:

  • Infection Control : The ability to disrupt biofilms could make this derivative a candidate for treating chronic infections where biofilm formation is a significant challenge.
  • Drug Delivery Systems : The multifunctional nature of such compounds could be explored for developing novel drug delivery systems that target specific bacterial strains or enhance the efficacy of existing antibiotics.

Case Studies

Several studies have highlighted the efficacy of acetic acid in clinical settings:

  • A study demonstrated that 3% acetic acid effectively eradicated common wound pathogens after just 30 minutes of exposure . This finding underscores its potential as a cost-effective antiseptic in burn care.
  • Another investigation into bacteriocin production showed that acetic acid metabolism significantly influenced the ecological functions of Gram-positive bacteria, indicating its broader implications in microbial ecology and infection management .

Preparation Methods

Industrial Preparation of Acetic Acid

The primary industrial method for acetic acid production is the carbonylation of methanol , which proceeds via the following steps:

Step Reaction Description
1 CH3OH + HI → CH3I + H2O Methanol reacts with hydrogen iodide to form methyl iodide intermediate.
2 CH3I + CO → CH3COI Methyl iodide reacts with carbon monoxide in the presence of a metal carbonyl catalyst (e.g., rhodium or iridium complexes) to form acetyl iodide.
3 CH3COI + H2O → CH3COOH + HI Hydrolysis of acetyl iodide yields acetic acid and regenerates hydrogen iodide.

This process is highly efficient and widely used industrially due to its selectivity and catalytic efficiency.

Alternative Methods for Acetic Acid Preparation

  • Oxidation of Acetaldehyde: Acetaldehyde can be oxidized to acetic acid using oxygen in the presence of cobalt, chromium, or manganese naphthalene salts as catalysts:

    $$
    O2 + 2 CH3CHO \rightarrow 2 CH_3COOH
    $$

  • Oxidation of Ethylene: Ethylene can be oxidized to acetic acid using palladium catalysts and heteropoly acids:

    $$
    O2 + C2H4 \rightarrow CH3COOH
    $$

  • Biological Fermentation: Certain anaerobic bacteria can convert sugars directly into acetic acid without ethanol intermediates:

    $$
    C6H{12}O6 \rightarrow 3 CH3COOH
    $$

These methods are less common for large-scale industrial production but are relevant in specific contexts.

Preparation Methods of Complex Peptide-Like Compounds Containing Acetic Acid Moieties

The compound described contains multiple stereocenters, peptide bonds, amino acid derivatives, and functional groups such as carbamoyl, hydroxy, and imidazolyl groups. Preparation of such a molecule generally involves:

Solid-Phase Peptide Synthesis (SPPS)

  • Stepwise Assembly: Amino acids are sequentially coupled on a solid resin support using protected amino acid derivatives. Protecting groups (e.g., Fmoc, Boc) are used to control reactivity.
  • Coupling Reagents: Use of carbodiimides (e.g., DIC, EDC), uronium salts (e.g., HATU), or phosphonium salts to activate carboxyl groups for peptide bond formation.
  • Incorporation of Modified Residues: Acetic acid or its derivatives can be introduced either as N-terminal acetylation or as side-chain modifications during synthesis.
  • Cleavage and Deprotection: After assembly, the peptide is cleaved from the resin and protecting groups are removed under acidic or basic conditions.

Solution-Phase Peptide Synthesis

  • Used for very large or complex peptides where SPPS is less efficient.
  • Requires purification after each coupling step.
  • Allows for more diverse chemical modifications.

Use of Enzymatic or Chemoenzymatic Methods

  • Enzymes like proteases or ligases can catalyze peptide bond formation with high stereoselectivity.
  • Chemoenzymatic approaches can be used to install specific modifications such as acylations or hydroxylations.

Specific Patent-Described Processes

A patent (WO2017191650A1) describes improved processes for preparing complex amino acid derivatives and peptides with functionalized aromatic and heterocyclic groups, which may be relevant for synthesizing peptides containing acetic acid moieties and other modifications similar to those in the query compound.

Summary Table of Preparation Methods

Preparation Aspect Method Key Features Typical Reagents/Catalysts
Acetic Acid Methanol carbonylation Industrial scale, high yield Methanol, HI, CO, Rh/Ir catalyst
Acetic Acid Oxidation of acetaldehyde Catalytic oxidation Acetaldehyde, O2, Co/Cr/Mn salts
Acetic Acid Biological fermentation Anaerobic bacteria Glucose, bacterial cultures
Peptide Synthesis Solid-phase peptide synthesis (SPPS) Stepwise assembly on resin, protecting groups Fmoc/Boc amino acids, coupling reagents (HATU, DIC)
Peptide Synthesis Solution-phase synthesis Purification after each step, flexible Protected amino acids, coupling agents
Peptide Synthesis Enzymatic methods High stereoselectivity, mild conditions Proteases, ligases
Complex Peptide Preparation Patent methods (WO2017191650A1) Improved processes for functionalized peptides Specialized amino acid derivatives, catalysts

Q & A

Q. What role does acetic acid play in the purification and crystallization of multi-residue peptides?

Acetic acid’s polarity and ability to stabilize charged intermediates make it ideal for dissolving peptide fragments during reverse-phase HPLC purification. Its weak acidity (pKa ~4.76) aids in maintaining solubility at low pH, preventing aggregation. Post-synthesis, glacial acetic acid is used in recrystallization to isolate peptides via controlled hydrogen-bond disruption .

Q. How can NMR spectroscopy resolve structural ambiguities in peptides containing acetic acid-derived protecting groups?

For peptides with acetylated termini or side chains, ¹H-NMR in deuterated acetic acid can highlight deshielded protons near electronegative groups (e.g., carbonyls). 2D-COSY and HSQC experiments are critical for assigning stereochemistry, particularly when acetic acid is used as a solvent to mimic physiological conditions .

Q. What experimental controls are essential when using acetic acid as a catalyst in peptide bond formation?

Include blank reactions (without acetic acid) to rule out auto-catalysis. Monitor pH rigorously, as acetic acid’s buffering capacity (pH 3–5) can influence carbodiimide-mediated couplings. Quantify residual acetic acid via titration or GC-MS to assess its impact on downstream biophysical assays .

Advanced Research Questions

Q. How can density functional theory (DFT) reconcile discrepancies between experimental and predicted NMR spectra of acetic acid-containing peptides?

DFT calculations (e.g., B3LYP/6-31G*) model acetic acid’s hydrogen-bonding networks and their effects on chemical shifts. Compare computed spectra with experimental data to identify conformational isomers or protonation state artifacts. This approach is validated in studies of similar carboxylic acid systems .

Q. What strategies optimize palladium-catalyzed reductive cyclization in the presence of acetic acid byproducts?

Use formic acid derivatives (e.g., HCO₂H/Et₃N) as CO surrogates to mitigate acetic acid’s interference in Pd-catalyzed steps. Kinetic studies under varying acetic acid concentrations reveal optimal conditions for intramolecular amidation while minimizing ester hydrolysis .

Q. How do stereochemical errors propagate in multi-step syntheses of (4S)-configured peptides, and how can they be corrected?

Chiral HPLC with acetic acid-modified mobile phases resolves diastereomers. For residues prone to epimerization (e.g., cysteine), use orthogonal protecting groups (e.g., Acm) and monitor racemization via Marfey’s reagent. Computational docking studies (e.g., AutoDock) predict steric clashes induced by acetic acid’s bulk .

Q. What mechanistic insights explain acetic acid’s role in enhancing bacterial cellulose production for peptide delivery systems?

Acetic acid bacteria (e.g., Komagataeibacter xylinus) utilize acetic acid as a carbon source, producing cellulose matrices with high crystallinity (70–80%). FTIR and SEM reveal acetic acid’s dual role: pH modulation (optimal ~4.5) and induction of extracellular polysaccharide synthase activity, enabling peptide encapsulation .

Methodological Notes

  • Contradictions in Evidence : While acetic acid’s solvent properties are well-documented , its interference in metal-catalyzed reactions (e.g., Pd) requires careful optimization to avoid side reactions .
  • Advanced Techniques : Combine DFT with experimental NMR for conformational analysis and use chiral derivatization agents (e.g., Mosher’s acid) to resolve stereochemical ambiguities .

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